molecular formula C20H14N2O4S B5190753 9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide

9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide

Cat. No. B5190753
M. Wt: 378.4 g/mol
InChI Key: FLMTWFBEVSRWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide, also known as DAPH, is a synthetic compound that has been widely used in scientific research due to its unique properties. DAPH has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by this compound can cause damage to cellular components, including DNA, proteins, and lipids. This damage can lead to cell death and has been exploited for its anti-tumor and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell proliferation, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide has several advantages for lab experiments, including its high sensitivity and selectivity for detecting analytes. This compound is also easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the research of 9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide, including the development of new synthetic methods for improving the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and photodynamic therapy. Finally, the use of this compound as a fluorescent probe for the detection of analytes in vivo is an exciting direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of this compound is simple and efficient, and the compound has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide can be synthesized using a simple and efficient method, which involves the reaction of anthracene-9,10-dione with phenylhydrazine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The purity and yield of this compound can be improved by using recrystallization techniques.

Scientific Research Applications

9,10-dioxo-N'-phenyl-9,10-dihydro-1-anthracenesulfonohydrazide has been extensively used in scientific research as a fluorescent probe for the detection of various analytes, including metal ions, amino acids, and proteins. This compound has also been found to have potential applications in medicinal chemistry, as it exhibits anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, this compound has been used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.

properties

IUPAC Name

9,10-dioxo-N'-phenylanthracene-1-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)27(25,26)22-21-13-7-2-1-3-8-13/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMTWFBEVSRWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.